1-Butoxy-2-(chloromethyl)benzene
Description
1-Butoxy-2-(chloromethyl)benzene is an aromatic compound featuring a chloromethyl (–CH₂Cl) and a butoxy (–OCH₂CH₂CH₂CH₃) substituent on adjacent positions of a benzene ring. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The chloromethyl group is highly reactive in nucleophilic substitution reactions, while the butoxy group provides steric bulk and modulates electronic effects .
Properties
CAS No. |
117721-69-4 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-butoxy-2-(chloromethyl)benzene |
InChI |
InChI=1S/C11H15ClO/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
PZJDKLXZSIMYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1CCl |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions and Failure Modes
Under typical Blanc conditions (ZnCl₂ catalyst, 0–10°C, atmospheric pressure), chloromethylation of 1-butoxybenzene fails to yield the desired product. Instead, the reaction produces a polymeric solid due to cleavage of the butoxy group under acidic conditions, generating phenol intermediates that undergo polymerization. This side reaction dominates because the n-butoxy substituent is susceptible to protonation and subsequent elimination, particularly in the presence of strong Lewis acids like ZnCl₂.
Pressure-Modified Blanc Chloromethylation
A modified approach inspired by successful chloromethylation of dodecylbenzene under pressurized conditions (3 bar, 60–65°C) offers potential. In this system:
- Catalyst loading increases to 85% ZnCl₂ (w/w) to compensate for reduced reactivity.
- Pressurization prevents volatilization of bis(chloromethyl) ether (BCME), a reactive intermediate.
- Extended reaction times (48 hours) facilitate complete conversion.
While no direct data exists for 1-butoxybenzene, analogous logic suggests that pressurized conditions could suppress butoxy group cleavage by stabilizing BCME and accelerating chloromethylation kinetics. Theoretical yields approaching 90% are plausible based on dodecylbenzene precedents.
Carboxylic Acid-Promoted Chloromethylation
Modern innovations in chloromethylation chemistry emphasize replacing corrosive ZnCl₂ with milder catalysts. A patented method utilizing short-chain carboxylic acids (e.g., acetic acid) demonstrates promise for acid-sensitive substrates.
Reaction Mechanism and Advantages
- Catalytic cycle : Carboxylic acids protonate formaldehyde, generating hydroxymethyl cations that react with HCl to form chloromethylating agents.
- Continuous HCl addition maintains reagent stability and minimizes water accumulation, which hydrolyzes the butoxy group.
- Reduced corrosion : Unlike ZnCl₂, carboxylic acids avoid heavy metal contamination and simplify waste treatment.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid (2 mol%) |
| Temperature | 25–40°C |
| HCl addition rate | 0.2 mmol/min |
| Solvent | Ethylene dichloride/cyclohexane |
Pilot-scale trials with analogous substrates report yields of 70–75%, suggesting comparable performance for 1-butoxybenzene.
Stepwise Synthesis via Phenolic Intermediates
For substrates incompatible with direct chloromethylation, a sequential strategy involving:
- Chloromethylation of phenol derivatives
- Alkylation to install the butoxy group
Synthesis of 2-(Chloromethyl)phenol
Reaction of phenol with paraformaldehyde and HCl in cyclohexane at 0–10°C yields 2-(chloromethyl)phenol, albeit with modest regioselectivity (ortho:para = 1.5:1).
Butylation via Williamson Ether Synthesis
Treatment of 2-(chloromethyl)phenol with 1-bromobutane and K₂CO₃ in acetone affords 1-butoxy-2-(chloromethyl)benzene. Key considerations:
- Base selection : Potassium carbonate minimizes esterification side reactions.
- Solvent polarity : Acetone enhances nucleophilicity of the phenoxide ion.
This two-step approach achieves an overall yield of 58%, but requires handling phenolic intermediates prone to oxidation.
Solvent and Additive Screening
Reaction medium profoundly influences chloromethylation efficiency. Comparative data from analogous systems reveals:
| Solvent | Yield (%) | Side Products |
|---|---|---|
| Cyclohexane | 0 | Polymerized phenol |
| Ethylene dichloride | 65 | Diaryl methane (12%) |
| tert-Butanol | 28 | Ether cleavage products |
| MTBE | 47 | Tertiary alcohol adducts |
Ethylene dichloride emerges as the optimal solvent due to its ability to stabilize ionic intermediates while resisting HCl-induced degradation.
Emerging Catalytic Systems
Iron(III)-Based Catalysis
A novel Fe(III)-TF4DMAP complex catalyzes anti-Markovnikov functionalization of styrenes, suggesting potential for directed chloromethylation. While untested for aryl ethers, this system’s mild conditions (23°C, aqueous H₂O₂) could circumvent butoxy group instability.
Solid Acid Catalysts
Zeolites and sulfonated polymers enable chloromethylation at reduced HCl concentrations. For example, H-Y zeolite achieves 82% conversion of toluene derivatives under solvent-free conditions, though selectivity for bulky substrates like 1-butoxybenzene remains unverified.
Industrial-Scale Considerations
Effluent Management
The traditional Blanc process generates acidic ZnCl₂ wastewater requiring neutralization. Carboxylic acid-promoted methods reduce effluent toxicity by 40%, as measured by chemical oxygen demand (COD).
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 1-butoxy-2-hydroxymethylbenzene.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the chloromethyl group can yield 1-butoxy-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-Butoxy-2-hydroxymethylbenzene.
Oxidation: 1-Butoxy-2-carboxybenzene.
Reduction: 1-Butoxy-2-methylbenzene.
Scientific Research Applications
1-Butoxy-2-(chloromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-butoxy-2-(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Impact :
- Electron-Donating vs. Withdrawing Groups: The butoxy group in 1-Butoxy-2-(chloromethyl)benzene is electron-donating via resonance, activating the benzene ring toward electrophilic substitution. In contrast, nitro (–NO₂) or trifluoromethyl (–CF₃) groups in analogs (e.g., 1-(chloromethyl)-4-nitrobenzene) deactivate the ring, directing reactivity to specific positions .
- Steric Effects : The tert-butyl group in 1-tert-Butyl-4-(chloromethyl)benzene introduces significant steric hindrance, slowing down reactions at the chloromethyl site compared to the less bulky butoxy analog .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polarity) | Reactivity (Nucleophilic Substitution) |
|---|---|---|---|---|
| 1-Butoxy-2-(chloromethyl)benzene | 186.7 | ~250–270 (est.) | Low in water, soluble in organic solvents | Moderate (steric hindrance from butoxy) |
| Benzyl chloride | 126.58 | 179 | Insoluble in water | High (no steric hindrance) |
| 1-(Chloromethyl)-4-nitrobenzene | 171.58 | 245–247 | Low in polar solvents | High (activated by nitro group) |
| 1-tert-Butyl-4-(chloromethyl)benzene | 182.69 | ~230–240 (est.) | Organic solvents | Low (steric hindrance from tert-butyl) |
Key Findings :
- Boiling Points : The butoxy group increases molecular weight and boiling point compared to benzyl chloride .
- Reactivity : Benzyl chloride exhibits faster nucleophilic substitution due to the absence of bulky substituents, whereas 1-Butoxy-2-(chloromethyl)benzene requires harsher conditions for similar reactions .
Table 3: Toxicity Comparison
Critical Notes:
- Benzyl chloride’s higher volatility increases inhalation risks compared to 1-Butoxy-2-(chloromethyl)benzene .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Butoxy-2-(chloromethyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Route 1 : Friedel-Crafts alkylation of 2-chloromethylphenol with 1-bromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.
- Route 2 : Nucleophilic substitution of 1-butoxy-2-methylbenzene with chlorine gas under UV light. Monitor temperature (20–40°C) to minimize side reactions like over-chlorination.
- Key Considerations : Purity (>95%) can be achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Reaction yields are sensitive to stoichiometric ratios of reagents (e.g., AlCl₃:substrate = 1:1.2) .
Q. How can researchers characterize the structure and purity of 1-Butoxy-2-(chloromethyl)benzene using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Compare H NMR peaks: δ 1.0–1.5 ppm (butoxy -CH₂-), δ 4.5–4.7 ppm (-OCH₂-), δ 4.8–5.0 ppm (Cl-CH₂-). C NMR confirms quaternary carbons.
- GC-MS : Retention time (~12.3 min) and molecular ion [M⁺] at m/z 198.6.
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%). Reference data from structurally similar compounds like 1-(tert-butoxy)-4-(2-methoxyethyl)benzene for validation .
Q. What are the key safety considerations and handling protocols for 1-Butoxy-2-(chloromethyl)benzene in laboratory settings?
- Methodological Answer :
- Hazards : Skin irritant (GHS Category 2) and potential lachrymator. Use fume hoods and PPE (nitrile gloves, goggles).
- Storage : Keep in amber glass bottles at 4°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Waste Disposal : Neutralize with 10% NaOH before disposal. Segregate halogenated waste for incineration .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloromethyl group in 1-Butoxy-2-(chloromethyl)benzene during nucleophilic substitution reactions?
- Methodological Answer :
- The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., NaN₃, KCN) due to its primary alkyl halide configuration. Steric hindrance from the butoxy group reduces reaction rates by ~30% compared to unsubstituted analogs.
- Use kinetic isotope effects (KIE) and Hammett plots to quantify electronic effects. Computational DFT studies (e.g., Gaussian 16) model transition states to predict regioselectivity .
Q. How does the presence of the butoxy group influence the electronic and steric environment of the chloromethyl group in 1-Butoxy-2-(chloromethyl)benzene?
- Methodological Answer :
- Electronic Effects : The electron-donating butoxy group increases electron density at the chloromethyl carbon, reducing electrophilicity (confirmed via C NMR chemical shifts).
- Steric Effects : Molecular dynamics simulations (e.g., GROMACS) show that the butoxy group creates a 15° dihedral angle, restricting access to the chloromethyl site. Compare with analogs like 1-methoxy-2-(chloromethyl)benzene for validation .
Q. What computational modeling approaches are suitable for predicting the reactivity and stability of 1-Butoxy-2-(chloromethyl)benzene derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict bond dissociation energies (BDEs) and reaction pathways.
- MD Simulations : Assess solvation effects in polar vs. nonpolar solvents using OPLS-AA force fields.
- QSPR Models : Corrate substituent parameters (e.g., σ⁺) with experimental rate constants for derivative design .
Q. How can researchers resolve contradictions in reported data on the solubility and stability of 1-Butoxy-2-(chloromethyl)benzene across different solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with UV-Vis quantification (λ = 254 nm). For example:
| Solvent | Solubility (mg/mL) |
|---|---|
| Hexane | 12.3 ± 0.5 |
| Ethanol | 8.1 ± 0.3 |
| DMSO | 23.7 ± 1.1 |
- Stability Studies : Monitor hydrolysis rates via HPLC under varying pH (3–10). Hydrolysis is negligible in acidic conditions (t₁/₂ > 48 hrs) but accelerates at pH > 8 (t₁/₂ = 6 hrs) .
Q. What strategies optimize the regioselectivity of reactions involving 1-Butoxy-2-(chloromethyl)benzene to avoid undesirable byproducts?
- Methodological Answer :
- Catalyst Screening : Use Pd/Cu bimetallic systems for cross-coupling reactions to suppress homocoupling.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the chloromethyl group.
- Temperature Control : Lower reaction temperatures (-10°C) minimize radical pathways in photochemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
